![molecular formula C25H26N4OS B2433879 7-[2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one CAS No. 1241701-08-5](/img/structure/B2433879.png)
7-[2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one
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Overview
Description
7-[2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one is a useful research compound. Its molecular formula is C25H26N4OS and its molecular weight is 430.57. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 7-[2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one is a complex organic molecule with potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C18H20N2S and a molecular weight of approximately 304.43 g/mol. Its structure features a spirocyclic arrangement that contributes to its unique biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors are critical in mediating cellular responses to hormones and neurotransmitters. The compound may act as an agonist or antagonist at specific GPCRs, influencing pathways related to cell proliferation and apoptosis .
- Enzyme Inhibition : Certain derivatives have shown the ability to inhibit enzymes involved in cancer progression and inflammatory processes. For example, studies have highlighted the inhibition of cyclooxygenase enzymes (COX), which are pivotal in inflammatory responses .
Anticancer Properties
Several studies have investigated the anticancer potential of compounds related to the target molecule. For instance:
- Cell Viability Assays : In vitro studies demonstrated that derivatives can significantly reduce the viability of various cancer cell lines (e.g., breast and prostate cancer) by inducing apoptosis through mitochondrial pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Cytokine Production : Research indicated that treatment with similar compounds resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases .
Data Tables
Case Studies
-
Case Study on Cancer Cell Lines :
- A study evaluated the effects of the compound on MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines. Results showed a dose-dependent reduction in cell proliferation with significant induction of apoptosis markers.
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Inflammation Model :
- In an animal model of arthritis, administration of the compound led to reduced joint swelling and lower levels of inflammatory markers compared to controls, indicating its potential as an anti-inflammatory agent.
Scientific Research Applications
Basic Information
- Molecular Formula : C₃₀H₃₃N₄OS
- Molecular Weight : 430.6 g/mol
- Structure : The compound features a spirocyclic structure, which is significant for its biological activity.
Physical Properties
Anticancer Activity
Recent studies have indicated that compounds similar to 7-[2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one exhibit significant anticancer properties. For instance, derivatives of pyrimidine and benzothiazole have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
Case Study: Antiproliferative Effects
A study highlighted the synthesis of various substituted pyrimidines and their evaluation against K562 and MCF-7 cancer cell lines. Among them, certain derivatives demonstrated promising activity by blocking cell cycle progression and promoting cell death through apoptosis pathways .
Neuroprotective Effects
The unique structural features of this compound suggest potential neuroprotective effects. Compounds with a similar scaffold have been investigated for their ability to protect neuronal cells from oxidative stress and neuroinflammation.
Case Study: Neuroprotection in Animal Models
Research conducted on related compounds showed that they could reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease. These findings point towards the potential of 7-[2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one as a candidate for further development in neurodegenerative disease therapies .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Similar structures have been shown to possess antibacterial and antifungal properties.
Case Study: Antimicrobial Screening
A screening of various benzothiazole derivatives revealed significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Properties
IUPAC Name |
7-[2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4OS/c30-21-16-25(28-21)12-14-29(15-13-25)23-22-18-8-4-5-9-19(18)31-24(22)27-20(26-23)11-10-17-6-2-1-3-7-17/h1-3,6-7,10-11H,4-5,8-9,12-16H2,(H,28,30)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBMYFZZBPZWCX-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)C=CC4=CC=CC=C4)N5CCC6(CC5)CC(=O)N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)/C=C/C4=CC=CC=C4)N5CCC6(CC5)CC(=O)N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.